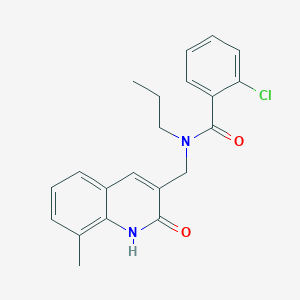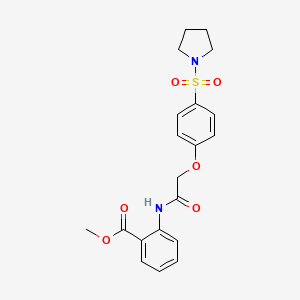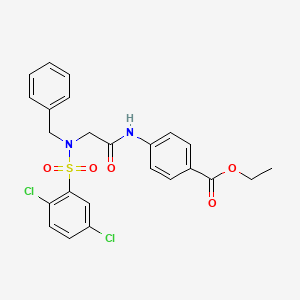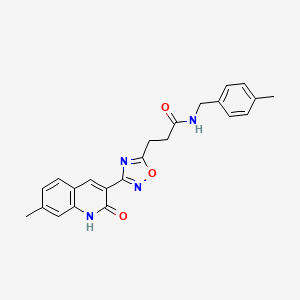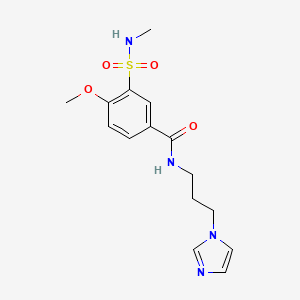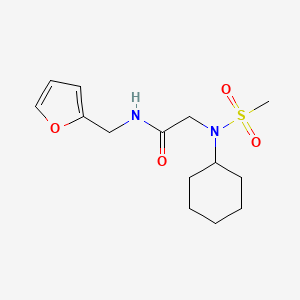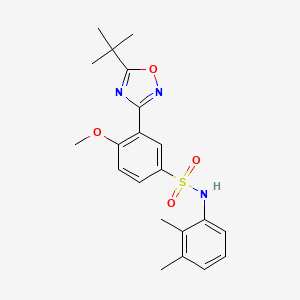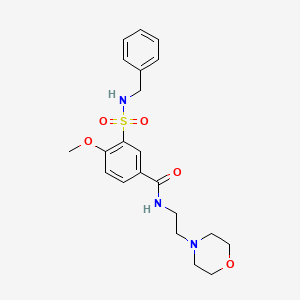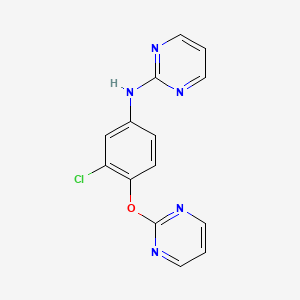
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, also known as CPYPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biological research.
Mécanisme D'action
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine exerts its inhibitory activity by binding to the ATP-binding site of protein kinases, thereby preventing their activation and downstream signaling. This results in the inhibition of cell proliferation, migration, and invasion, which are essential for cancer development and progression.
Biochemical and Physiological Effects:
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been shown to exhibit potent anticancer activity in various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. Additionally, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has several advantages for use in lab experiments, including its high potency and selectivity for protein kinases, its low toxicity, and its ability to inhibit multiple protein kinases simultaneously. However, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine also has some limitations, including its poor solubility in water and its potential to interact with other compounds in biological systems, which may affect its activity and specificity.
Orientations Futures
There are several future directions for research on N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, including the development of more efficient and selective synthesis methods, the identification of novel protein kinase targets for N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine may have potential applications in other fields, such as agriculture and material science, which warrant further investigation.
Méthodes De Synthèse
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine can be synthesized using various methods, including the Suzuki coupling reaction, Buchwald-Hartwig amination reaction, and copper-catalyzed N-arylation reaction. The most commonly used method for synthesizing N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine is the Suzuki coupling reaction, which involves the reaction of 3-chloro-4-bromopyrimidine with 2-aminopyrimidine-5-boronic acid, followed by the addition of 3-chloro-4-hydroxyphenylboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate.
Applications De Recherche Scientifique
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been extensively studied for its potential applications in medicinal chemistry and biological research. It has been shown to exhibit potent inhibitory activity against various protein kinases, including c-Met, Axl, and Ron, which are involved in cancer development and progression. N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-9-10(20-13-16-5-1-6-17-13)3-4-12(11)21-14-18-7-2-8-19-14/h1-9H,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBWMUVYLDUPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

